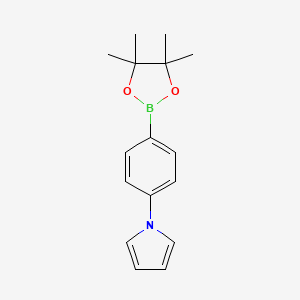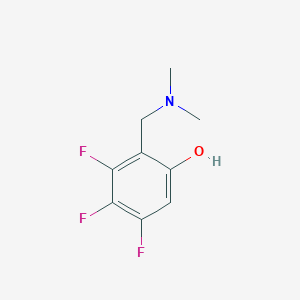
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97%
概述
描述
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone, 97% (hereafter referred to as 2,4-DPMF) is a compound of interest to the scientific community due to its unique properties and potential applications. It is a naturally occurring ketone with a molecular weight of 270.27 g/mol and a melting point of 83-85°C. 2,4-DPMF has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
科学研究应用
2,4-DPMF has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including the antifungal agent miconazole, the anti-inflammatory agent ibuprofen, and the anti-cancer agent doxorubicin. In addition, it has been used in the synthesis of biologically active molecules, such as the opioid agonist morphine and the anticonvulsant phenytoin. Furthermore, it has been used in the synthesis of a variety of other compounds, such as the anti-inflammatory agent indomethacin and the anti-ulcer agent cimetidine.
作用机制
The mechanism of action of 2,4-DPMF is not well understood. However, it is believed to act as a proton donor, which is necessary for the formation of a variety of compounds. Additionally, it has been suggested that it may act as an electron donor, which is necessary for the formation of a variety of compounds.
Biochemical and Physiological Effects
2,4-DPMF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins and thromboxanes. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, it has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
2,4-DPMF has a number of advantages and limitations for lab experiments. One advantage of using 2,4-DPMF is that it is relatively inexpensive and easy to obtain. Additionally, it is soluble in organic solvents, which makes it easy to work with in the laboratory. However, one limitation of using 2,4-DPMF is that it is not very stable and can easily decompose in the presence of light and heat.
未来方向
There are a number of potential future directions for the study of 2,4-DPMF. One potential direction is to further investigate its mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be conducted to explore its potential applications in the synthesis of biologically active molecules, such as opioids and anticonvulsants. Furthermore, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer and inflammatory diseases. Finally, further research could be conducted to explore its potential applications in the development of new drugs and drug delivery systems.
属性
IUPAC Name |
(2,4-dimethylphenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-8-14(11(2)9-10)15(17)12-4-6-13(16)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXIHUAUAFXEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethyl-phenyl)-(4-fluoro-phenyl)-methanone | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

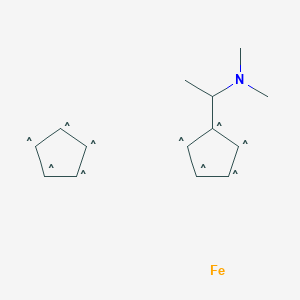
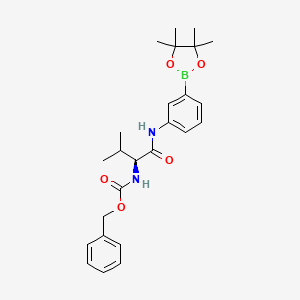
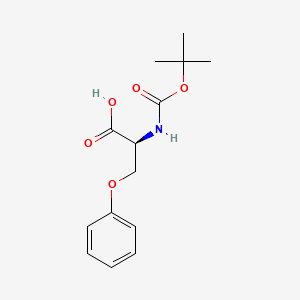
![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)
![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)
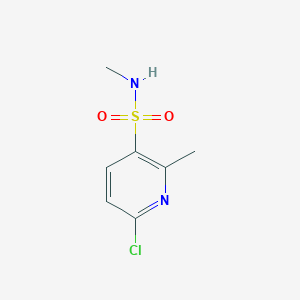
![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)
![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)
![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)


